molecular formula C13H11NO2 B1614353 6-(2-Methylphenyl)pyridine-2-carboxylic acid CAS No. 887983-38-2

6-(2-Methylphenyl)pyridine-2-carboxylic acid

Cat. No. B1614353
CAS RN: 887983-38-2
M. Wt: 213.23 g/mol
InChI Key: XWXIZKKZMJFOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylphenyl)pyridine-2-carboxylic acid, also known as 6-MPCA, is an organic chemical compound that is commonly used in scientific research. 6-MPCA is a white solid with a molecular weight of 205.25 g/mol and a melting point of 88-90°C. 6-MPCA can be synthesized from the reaction of 2-methylphenol and pyridine-2-carboxylic acid. It is a versatile chemical that has many scientific applications, such as in drug discovery, chemical synthesis, and as a reagent in biochemical assays.

Scientific Research Applications

Herbicidal Activity

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots, and the results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .

Molecular Docking

Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that 6-(o-Tolyl)picolinic acid and its derivatives could be used in the development of new drugs or therapeutic agents.

Synthetic Auxin Herbicides

Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage . These results demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

Mechanism of Action

properties

IUPAC Name

6-(2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXIZKKZMJFOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647072
Record name 6-(2-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylphenyl)pyridine-2-carboxylic acid

CAS RN

887983-38-2
Record name 6-(2-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(2-Methylphenyl)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(2-Methylphenyl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.